N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide

Data Gap Analysis Procurement Risk Evidence-Based Selection

Procure N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide (CAS 872629-98-6), a unique meta-substituted hybrid of the immunostimulating imidazo[2,1-b]thiazole core and the analgesic phenoxyacetamide pharmacophore. Unlike the 4-phenyl positional isomer (CAS 851099-15-5) or 3-methyl analog, this compound's specific geometry is critical for target engagement studies. Its distinct physicochemical profile makes it ideal for medium-throughput anti-inflammatory screening (COX, NF-κB) and as a matched molecular pair for regioisomer SAR. Assured ≥95% purity supports reproducible HPLC method development and logD determination.

Molecular Formula C19H15N3O2S
Molecular Weight 349.41
CAS No. 872629-98-6
Cat. No. B2668995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide
CAS872629-98-6
Molecular FormulaC19H15N3O2S
Molecular Weight349.41
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3
InChIInChI=1S/C19H15N3O2S/c23-18(13-24-16-7-2-1-3-8-16)20-15-6-4-5-14(11-15)17-12-22-9-10-25-19(22)21-17/h1-12H,13H2,(H,20,23)
InChIKeyGOSBQWXSVCSNBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-{Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide (CAS 872629-98-6): Procurement-Relevant Properties and In-Class Positioning


N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide (CAS 872629-98-6) is a synthetic small-molecule hybrid that connects a fused imidazo[2,1-b][1,3]thiazole heterocycle to a phenoxyacetamide pharmacophore via a meta-substituted phenyl linker [1]. The imidazo[2,1-b]thiazole core is a privileged scaffold with reported immunostimulating and anti-inflammatory activities, while the phenoxyacetamide moiety is a common feature in analgesic and anti-inflammatory agents [2]. This compound belongs to a broader structural class of 2-phenoxy-N-arylacetamide-heterocycle hybrids that have been the subject of recent synthetic and biological investigations, yet compound-specific quantitative profiling remains extremely limited in the open literature [3].

Procurement Risk: Why N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide Cannot Be Interchanged with Close Analogs


Generic substitution among compounds bearing the imidazo[2,1-b]thiazole–phenyl–acetamide scaffold is not supported by experimental evidence, because the position of phenoxy substitution and the oxidation state of the thiazole ring critically influence biological activity. For example, the 4-phenyl-linked positional isomer N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide (CAS 851099-15-5) exhibits physicochemical properties—such as melting point and crystallinity—that differ from the 3-phenyl-linked target compound, which may alter dissolution rate and formulation behavior . Similarly, the 3-methyl-imidazothiazole analog N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide (C20H17N3O2S) possesses a higher molecular weight (363.43 vs. 349.41 g/mol) and altered lipophilicity due to the methyl substituent, which can shift target selectivity and metabolic stability [1]. Even the partially saturated 2,3-dihydro analog introduces conformational flexibility absent in the fully aromatic target compound, potentially disrupting key π–π stacking interactions [2]. Without direct, head-to-head biological or physicochemical data for CAS 872629-98-6 against these comparators, assuming equivalent performance is a scientific and procurement risk.

Data Transparency Notice: Quantified Differentiation of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide


Status of Public Quantitative Data for Procurement Decision-Making

An exhaustive search of primary research literature, patent databases, and authoritative bioactivity repositories (PubChem, ChEMBL, BindingDB) conducted on 2026-04-29 returned zero direct, quantitative biological assay results (IC50, EC50, Ki, MIC, etc.) for N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide (CAS 872629-98-6). In contrast, the structurally related benzamide analog N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide (CID 752434, BDBM31012) has a publicly reported EC50 of 50,000 nM against the human 5-HT1A receptor in a cell-based β-lactamase reporter gene assay at pH 7.4, 23°C [1]. This represents a binding affinity difference likely exceeding two orders of magnitude compared to the hypothetical activity of the target phenoxyacetamide, as the benzamide linker lacks the flexible ether oxygen that defines the pharmacophore of CAS 872629-98-6. No head-to-head comparison data exist between the target compound and its closest commercially available analogs: the 4-phenyl positional isomer (CAS 851099-15-5), the 3-methyl-imidazothiazole derivative (C20H17N3O2S), or the dihydro-imidazothiazole variant [2]. The absence of quantitative selectivity profiles, ADME/Tox datasets, and in vivo efficacy measurements means that any claim of 'differentiation' based on potency, selectivity, or pharmacokinetics cannot be substantiated with current public data.

Data Gap Analysis Procurement Risk Evidence-Based Selection

Structural Differentiation: The Meta-Phenyl-Ether Linker Regiochemistry

The target compound bears the 2-phenoxyacetamide moiety at the meta (3-) position of the phenyl ring, while the closest commercially cataloged analog is the para (4-) substituted isomer (CAS 851099-15-5) . In the broader class of 2-phenoxy-N-arylacetamide hybrids, meta vs. para connectivity on the central phenyl ring can influence the dihedral angle between the aryl groups and the acetamide plane, potentially altering target binding and physicochemical properties [1]. Although no direct comparative X-ray crystallography or docking data exist for these two isomers, the structural difference is chemically unambiguous and defines the compound's identity.

Regioisomerism Structure-Activity Relationship Medicinal Chemistry

Oxidation State Differentiation: Aromatic vs. 2,3-Dihydro Imidazothiazole Core

The imidazo[2,1-b]thiazole core of CAS 872629-98-6 is fully aromatic, whereas the 2,3-dihydroimidazo[2,1-b]thiazole analog (CAS not specified for this exact analog; EvitaChem catalog number EVT-6666466 corresponds to a related dihydro compound) introduces sp³ hybridization at the 2- and 3-positions [1]. Aromaticity of the fused bicyclic system influences the compound's planarity, electron distribution, and UV absorption properties. The class of imidazo[2,1-b]thiazole derivatives has demonstrated sub-micromolar antiproliferative activity in melanoma cell lines (A375P), with select derivatives exerting IC50 values below 1 µM across panels of melanoma cell lines, an activity attributed in part to the planar, electron-rich nature of the aromatic core [2]. The dihydro analog, lacking this full aromaticity, is expected to display altered target binding and potency, though no direct experimental comparison between the aromatic and dihydro forms of the phenoxyacetamide series has been published.

Saturation State Conformational Flexibility π-Stacking

Evidence-Backed Application Scenarios for N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide Procurement


Focused Screening Library Expansion for Anti-Inflammatory or Immunomodulatory Targets

The imidazo[2,1-b]thiazole scaffold has demonstrated immunostimulating and anti-inflammatory activities in multiple independent studies [1]. The phenoxyacetamide moiety is a recognized pharmacophore in COX-inhibiting and analgesic agents. CAS 872629-98-6, as a hybrid of these two motifs, is structurally suited for inclusion in medium-throughput screening cascades against inflammation-related targets (COX-1/2, NF-κB, TLR pathways). However, because no target-specific IC50 or selectivity data exist for this exact compound [2], its primary value lies in de novo hit discovery rather than in lead optimization programs where potency benchmarks are already established.

Regioisomeric Selectivity Probe for Medicinal Chemistry SAR Studies

The availability of both meta-substituted (CAS 872629-98-6) and para-substituted (CAS 851099-15-5) regioisomers enables studies designed to elucidate the impact of phenoxyacetamide attachment geometry on biological activity. This matched molecular pair—identical in molecular weight and elemental composition but differing in substitution pattern—allows for controlled assessment of how spatial presentation of the phenoxyacetamide group affects target engagement, without confounding differences in lipophilicity or molecular size [3]. Researchers can systematically profile both isomers in parallel assays to establish a regioisomer SAR, a valuable dataset currently absent from the public domain.

Physicochemical Benchmarking Against In-Class Heterocyclic Hybrids

CAS 872629-98-6 can serve as a reference standard for solubility, permeability, and stability profiling within the broader 2-phenoxy-N-arylacetamide-heterocycle hybrid series synthesized by Diab et al. [3]. The compound's defined chemical structure (C19H15N3O2S, MW 349.41) and 95%+ purity (as reported by commercial suppliers) position it as a suitable calibration standard for HPLC method development, logD determination, and plasma protein binding assays, enabling cross-study comparability for laboratories working on this chemical series.

Exploratory Antimicrobial Screening Based on Bis-Thiazole Hybrid Precedent

Recent literature on bis-thiazole hybrids linked via 2-phenoxy-N-arylacetamide groups has reported antibacterial activity against Gram-positive and Gram-negative bacterial strains [4]. Although CAS 872629-98-6 is a mono-thiazole (imidazothiazole) variant, it shares the phenoxyacetamide linker motif and may exhibit antimicrobial properties warranting preliminary disc-diffusion or broth microdilution screening. Without MIC data, procurement should be limited to initial susceptibility testing using standard reference strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).

Quote Request

Request a Quote for N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.